molecular formula C6H7N3O2 B6229074 methyl 5-aminopyridazine-4-carboxylate CAS No. 1147110-07-3

methyl 5-aminopyridazine-4-carboxylate

Cat. No.: B6229074
CAS No.: 1147110-07-3
M. Wt: 153.14 g/mol
InChI Key: LLELACMEVCALTR-UHFFFAOYSA-N
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Description

Methyl 5-aminopyridazine-4-carboxylate (CAS 1147110-07-3) is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . This solid compound features a pyridazine ring, a nitrogen-containing heterocycle of significant importance in medicinal and organic chemistry . The molecule possesses both an amino group (-NH2) and a methyl ester (-COOCH3), making it a versatile and valuable building block for the synthesis of more complex molecules . Heterocyclic compounds like this pyridazine derivative are crucial in drug development programs due to their diverse biological properties . They are key intermediates in creating substances with potential pharmacological applications, inspired by the adaptability of similar 5-aminopyrazole and other nitrogen-containing heterocycles which have shown a wide spectrum of biological activities . As such, this compound is primarily used by researchers as a synthetic precursor in the discovery and development of new bioactive molecules. It is an essential reagent for chemists working in pharmaceutical, agrochemical, and academic research settings. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

methyl 5-aminopyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-9-3-5(4)7/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLELACMEVCALTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=NC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Aminopyridazine 4 Carboxylate

Retrosynthetic Analysis of Methyl 5-Aminopyridazine-4-carboxylate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

The primary disconnections for this compound involve the functional groups attached to the pyridazine (B1198779) core: the amino group at C5 and the methyl carboxylate group at C4.

A logical retrosynthetic approach would first disconnect the methyl ester to its corresponding carboxylic acid, a common and straightforward transformation. The next key disconnection is the C-N bond of the amino group. This can be achieved through a Hofmann rearrangement of a carboxamide, which in turn can be derived from the corresponding carboxylic acid. This leads to a key precursor: pyridazine-4,5-dicarboxylic acid.

An alternative disconnection strategy for the pyridazine ring itself involves breaking the N-N bond and the C4-C5 bond. This suggests a [4+2] cycloaddition approach or a condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648). iglobaljournal.comwikipedia.org This would identify a substituted 1,4-dicarbonyl compound as a potential precursor.

Table 1: Key Retrosynthetic Disconnections and Precursors

Disconnection ApproachKey Bond(s) DisconnectedIdentified Precursor(s)
Functional Group InterconversionC-N (Amine), C-O (Ester)5-Aminopyridazine-4-carboxylic acid, Pyridazine-4,5-dicarboxylic acid
Ring Formation (Condensation)N-N, C4-C5Substituted 1,4-dicarbonyl compound, Hydrazine

Established Synthetic Routes to Functionalized Pyridazines

Established methods for the synthesis of pyridazines often rely on the formation of the heterocyclic core followed by functional group manipulations.

The most common and established method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives. iglobaljournal.comwikipedia.org This reaction is versatile and can be used to prepare a wide range of substituted pyridazines. For instance, the condensation of maleic acid derivatives with hydrazine is a well-known route to pyridazine-3,6-diones. thieme-connect.de Similarly, saturated 1,4-diketones can react with hydrazine to form dihydropyridazines, which can then be oxidized to the aromatic pyridazine. iglobaljournal.com

Another powerful method for pyridazine synthesis is the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine and an alkene or alkyne, which proceeds with the elimination of dinitrogen to form the pyridazine ring. organic-chemistry.org

Once the pyridazine core is formed, functional group interconversions are often employed to introduce the desired substituents. A notable example relevant to the synthesis of the target molecule is the Hofmann rearrangement. wikipedia.orgchemistrysteps.com This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org In the context of pyridazine chemistry, this has been successfully applied to a pyridazine carboxamide to introduce an amino group.

A facile synthesis of 5-aminopyridazine-4-carboxylic acid, the immediate precursor to the target methyl ester, utilizes this strategy. The synthesis starts from pyridazine-4,5-dicarboxylic acid, which is converted to its anhydride (B1165640). The anhydride is then treated with ammonia to selectively form 5-carbamoylpyridazine-4-carboxylic acid. Subsequent Hofmann rearrangement of this amide yields 5-aminopyridazine-4-carboxylic acid in good yield. The final step to obtain the target molecule would be a standard esterification of the carboxylic acid.

Table 2: Established Synthetic Route to 5-Aminopyridazine-4-carboxylic acid

StepStarting MaterialReagents and ConditionsProduct
1Pyridazine-4,5-dicarboxylic acidAcetic anhydride, refluxPyridazine-4,5-dicarboxylic anhydride
2Pyridazine-4,5-dicarboxylic anhydrideAqueous ammonia5-Carbamoylpyridazine-4-carboxylic acid
35-Carbamoylpyridazine-4-carboxylic acidSodium hypobromite (from Br2 and NaOH)5-Aminopyridazine-4-carboxylic acid

Novel Synthetic Strategies for this compound

While the established routes are effective, modern synthetic chemistry continually seeks to develop more efficient, atom-economical, and high-yielding protocols.

Recent advancements in synthetic methodology offer potential avenues for the improved synthesis of this compound. For instance, copper-mediated C(sp3)-C(sp3) coupling and annulation reactions of saturated ketones with acylhydrazones have been reported for the synthesis of polysubstituted pyridazines. nih.gov This approach allows for the construction of the pyridazine ring from readily available starting materials in a single step.

Furthermore, palladium-catalyzed cross-coupling reactions have been extensively used to functionalize pyridazine rings. aliyuncs.com A strategy could be envisioned where a dihalopyridazine is selectively functionalized at the 4- and 5-positions using sequential cross-coupling reactions to introduce the carboxylate and a masked amino group, which can be deprotected in a final step. These modern methods, while not yet specifically applied to the synthesis of this compound, offer promising directions for the development of more efficient and high-yielding synthetic protocols.

Chemo- and Regioselective Synthesis Approaches

Achieving specific substitution patterns on the pyridazine core requires synthetic methods that exhibit high chemo- and regioselectivity, ensuring that reactions occur at the desired position and with the intended functional group.

One established regioselective pathway to the core 5-aminopyridazine-4-carboxylic acid structure involves a Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid. researchgate.net This multi-step synthesis begins with pyridazine-4,5-dicarboxylic acid, which is converted to its corresponding anhydride. The anhydride is then treated with ammonia to yield the 5-carbamylpyridazine-4-carboxylic acid intermediate. The final, critical step is a Hofmann rearrangement, which selectively converts the carbamyl group at the 5-position into an amino group, affording the desired 5-aminopyridazine-4-carboxylic acid in good yield. researchgate.net This classical rearrangement provides a reliable method for the regioselective introduction of an amino group adjacent to a carboxylic acid function on the pyridazine ring.

Another powerful strategy for constructing the pyridazine-4-carboxylate skeleton involves the cycloaddition of diazomethane to 2,3-disubstituted 2-cyclopropenecarboxylic acids. researchgate.net This process demonstrates high regio- and stereoselectivity, initially forming a 2,3-diazabicyclo[3.1.0]hex-2-ene adduct. This bicyclic intermediate is then isomerized to a 1,4-dihydropyridazine derivative using a base like sodium methoxide (B1231860). The final step is an oxidation reaction, for example with potassium permanganate, which aromatizes the ring to yield the target substituted methyl pyridazine-4-carboxylate. researchgate.net This approach allows for the controlled construction of the pyridazine ring with a predefined substitution pattern based on the starting cyclopropene.

While not applied to pyridazines, analogous regioselective syntheses of other 5-amino-4-carboxylate heterocycles have been developed. For instance, regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates are prepared from the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.org Such strategies, which control regiochemistry in the formation of other five- and six-membered heterocycles, could potentially be adapted for the synthesis of pyridazine analogs.

Catalyst-Mediated Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and scope of synthetic transformations. Both transition metal catalysis and organocatalysis represent key areas of research for the functionalization of heterocyclic compounds like pyridazine.

Transition-metal-catalyzed reactions, particularly cross-coupling and C-H functionalization, are indispensable for the synthesis and modification of heteroaromatic systems. beilstein-journals.orgnih.gov Palladium and copper catalysts are widely employed for C-N bond formation, such as in Buchwald-Hartwig amination reactions, which can be used to introduce amino groups onto heterocyclic rings. researchgate.net For instance, a palladium-catalyzed intramolecular N-arylation has been successfully used to generate the pyrido[3',2':4,5]imidazo[1,2-b]pyridazine ring system from 3-aminopyridazine (B1208633) and 2-chloro-3-iodopyridine. researchgate.net This type of intramolecular amination highlights the potential for using transition metals to form C-N bonds involving the pyridazine core.

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Cationic zirconium complexes have been shown to catalyze the ortho-selective C-H alkylation of pyridines, demonstrating the ability of transition metals to direct reactions to specific positions on the ring. beilstein-journals.org Similarly, palladium catalysis can achieve C(sp³)–H arylation at the β-position of aliphatic carboxylic acids through the use of a directing group. nih.gov The application of such directed C-H amination or carboxylation strategies to a suitable pyridazine precursor could provide a novel and efficient route to this compound.

Catalyst SystemReaction TypeApplication in Heterocycle SynthesisReference
Palladium(II) Acetate / XantphosIntramolecular C-N Coupling (Amination)Synthesis of fused pyridazine systems like pyrido[3',2':4,5]imidazo[1,2-b]pyridazine. researchgate.net
Pd–Cu CatalysisSonogashira CouplingFunctionalization of pyridinium salts to form substituted imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov
Cationic Zirconium ComplexesC-H AlkylationOrtho-selective C–H alkylation of pyridines. beilstein-journals.org
Copper(II) TriflateOxidative CyclizationOne-pot synthesis of 2-halo-substituted imidazo[1,2-b]pyridazines from haloalkynes. researchgate.net

Organocatalysis provides a complementary, metal-free approach to synthesis, often utilizing small, chiral organic molecules to catalyze reactions. beilstein-journals.org One prominent area is the use of imidazolidinone-based catalysts, developed by MacMillan and coworkers, which operate through iminium and enamine activation. beilstein-journals.org These catalysts are highly effective in a variety of asymmetric transformations and could potentially be employed to construct chiral precursors for pyridazine synthesis.

Photoredox organocatalysis has also emerged as a powerful tool for C-H functionalization. For example, rose bengal, a simple organic dye, can act as a photocatalyst under aerobic conditions to mediate the regioselective C-H aminoalkylation of imidazopyridines. mdpi.com In this process, visible light excites the organocatalyst, which then initiates a radical-based reaction cascade to form a new C-C bond. mdpi.com The application of such photoredox methods could enable the direct introduction of functional groups onto the pyridazine ring under mild, environmentally friendly conditions, representing a promising avenue for the synthesis of aminopyridazine derivatives.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and utilizing renewable resources.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding solid reactants together, can significantly reduce waste and simplify product purification. An efficient, solvent-free synthesis of imidazolines and benzimidazoles has been reported using potassium ferrocyanide (K₄[Fe(CN)₆]) as an inexpensive and eco-friendly catalyst. acgpubs.org The reaction proceeds by grinding a 1,2-diamine with an aldehyde and a catalytic amount of the complex, leading to excellent yields of the desired heterocyclic products. acgpubs.org This methodology demonstrates the feasibility of using mechanochemistry and non-toxic catalysts to drive reactions, an approach that could be adapted for the cyclization or condensation steps in the synthesis of this compound.

The transition from petrochemical-based starting materials to renewable feedstocks is a long-term goal for sustainable chemical manufacturing. researchgate.net Biomass, including sources like cellulose, lignin, and plant oils, can be converted into valuable platform chemicals. researchgate.netkit.edu For example, methyl levulinate, which is derived from biomass, has been used as a starting material for the synthesis of 5-aminolevulinic acid (5-ALA). nih.gov This synthesis uses copper bromide as a greener bromination agent and proceeds through ammoniation and hydrolysis to give 5-ALA in high yield. nih.gov

The synthesis of this compound could potentially be made greener by sourcing its precursors from renewable materials. The pyridazine-4,5-dicarboxylic acid starting material used in the Hofmann rearrangement route is a dicarboxylic acid. Various dicarboxylic acids can be produced through the oxidation of biomass-derived platform molecules. Developing a synthetic pathway that connects a renewable feedstock to a key intermediate like pyridazine-4,5-dicarboxylic acid would represent a significant advance in the sustainable production of this class of compounds.

Renewable FeedstockDerived Platform ChemicalPotential Application in SynthesisReference
Cellulose / HemicelluloseLevulinic Acid / Methyl LevulinateStarting material for functionalized C5 compounds like 5-aminolevulinic acid. nih.gov
LigninAromatic Compounds (e.g., Vanillin)Source of aromatic building blocks for complex molecule synthesis. researchgate.netkit.edu
Plant OilsFatty AcidsFeedstock for monomers used in the synthesis of polyesters and polyamides. kit.edu
Sugars (e.g., from fermentation)Furan Derivatives (e.g., HMF)Versatile intermediates for producing a wide range of chemicals and materials. kit.edu

The requested article structure requires in-depth, scientifically validated data for the following sections:

Scale-Up Considerations for Production of this compound

While general principles of chemical synthesis optimization and scale-up are well-established, applying them to a specific molecule like this compound requires concrete experimental results from research or process development studies. Such specific data, including comparative yields under different conditions presented in data tables, could not be located.

General synthetic routes for related pyridazine and aminopyridine structures exist, but extrapolating this information would not meet the required standard of scientific accuracy for an article focused solely on this compound. Authoritative and detailed content for the specified outline sections necessitates access to dedicated process chemistry research for this compound, which is not currently published.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific rigor at this time.

Chemical Reactivity and Transformation of Methyl 5 Aminopyridazine 4 Carboxylate

Reactivity of the Pyridazine (B1198779) Core

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. This inherent electronic property significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions on the Pyridazine Ring

The electron-deficient nature of the pyridazine ring generally makes it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609) and other electron-rich aromatic systems. The two nitrogen atoms deactivate the ring towards attack by electrophiles. However, the activating effect of the amino group at the 5-position can facilitate electrophilic substitution to some extent. The amino group, being an ortho-, para-director, would be expected to direct incoming electrophiles to the C-6 position.

While specific studies on the electrophilic substitution of methyl 5-aminopyridazine-4-carboxylate are not extensively documented, related aminopyridine derivatives undergo such reactions. For instance, the reaction of 4-aminopyridine (B3432731) with halogens and interhalogens has been reported to lead to halogenated products. researchgate.net It is plausible that under suitable conditions, this compound could undergo reactions such as halogenation or nitration, primarily at the C-6 position, although potentially requiring forcing conditions due to the deactivating effect of the pyridazine nitrogens and the carboxylate group.

Nucleophilic Aromatic Substitution Reactions on the Pyridazine Ring

The electron-deficient character of the pyridazine nucleus makes it a good candidate for nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. jlu.edu.cn Halogenated pyridazine derivatives are common substrates for such transformations. For example, 3-halo-6-phenoxypyridazines readily undergo nucleophilic substitution. jlu.edu.cn

In the context of this compound, if a halogen atom were introduced at the C-3 or C-6 position, it would be susceptible to displacement by various nucleophiles. Studies on related 3-halo-4-aminopyridines have shown that intramolecular nucleophilic aromatic substitution can occur, leading to rearrangement products. nih.gov Although direct experimental data for this compound is limited, the general reactivity pattern of halopyridazines suggests that it could serve as a precursor for a variety of substituted pyridazine derivatives through SNAr reactions.

Pericyclic Reactions Involving the Pyridazine Moiety

Pyridazine and its derivatives can participate in pericyclic reactions, most notably in inverse-electron-demand Diels-Alder reactions, where the electron-poor pyridazine acts as the diene. beilstein-journals.orgquora.comorganic-chemistry.org This reactivity allows for the construction of various polycyclic and heterocyclic systems. For instance, the reaction of 1,2,3-triazines with 1-propynylamines proceeds via an aza-Diels-Alder reaction to form pyridazine derivatives. organic-chemistry.org

While specific Diels-Alder reactions involving this compound as the diene are not well-documented, its electron-deficient nature suggests potential for such transformations with electron-rich dienophiles. The outcome of such reactions would be the formation of bicyclic adducts, which could potentially undergo further transformations like retro-Diels-Alder reactions to yield new heterocyclic scaffolds. rsc.org

Reactions Involving the 5-Amino Functionality

The 5-amino group in this compound is a key functional handle, imparting nucleophilic character and providing a site for various chemical modifications.

Acylation Reactions of the Amino Group

The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides and anhydrides. This reaction typically proceeds via nucleophilic acyl substitution. A study on the related 5-aminopyridazine-4-carboxylic acid demonstrated that it undergoes cyclization with benzoyl chloride in pyridine (B92270) to form a 2-phenylpyridazino[4,5-d]-1,3-oxazin-4-one, which involves the acylation of the amino group followed by intramolecular cyclization with the adjacent carboxylic acid. researchgate.net

This reactivity highlights the potential of the amino group in this compound to be transformed into a wide range of amide derivatives, which can serve as precursors for the synthesis of more complex molecules, including fused heterocyclic systems. nih.gov

Table 1: Representative Acylation Reactions of Aminopyridazine Derivatives

Starting MaterialAcylating AgentProductReference
5-Aminopyridazine-4-carboxylic acidBenzoyl chloride2-Phenylpyridazino[4,5-d]-1,3-oxazin-4-one researchgate.net

Note: This table provides an example of a related compound to illustrate the potential reactivity.

Alkylation Reactions of the Amino Group

The nitrogen atom of the amino group is nucleophilic and can be alkylated using various alkylating agents, such as alkyl halides. The reaction generally proceeds via a nucleophilic substitution mechanism (SN2). While direct experimental data for the alkylation of this compound is scarce, studies on related aminopyridine systems provide insights into this transformation. For instance, a method for the benzylation of aminopyridines using benzylic alcohols has been developed. chemrxiv.org

It is important to note that the pyridazine ring nitrogens can also potentially undergo alkylation. However, the amino group is generally more nucleophilic. Selective N-alkylation of the amino group might be achieved by careful choice of reaction conditions and protecting group strategies if necessary. The alkylated products can be valuable intermediates for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Diazotization and Subsequent Transformations

The primary amino group at the C-5 position of this compound can be converted into a diazonium salt through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. The resulting pyridazine-5-diazonium salt is a highly valuable intermediate that can undergo a variety of subsequent transformations.

Sandmeyer and Related Reactions: The pyridazine-5-diazonium salt is an excellent substrate for Sandmeyer reactions, where the diazonio group (-N₂⁺) is replaced by a range of nucleophiles in the presence of a copper(I) catalyst. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This provides a powerful method for introducing substituents onto the pyridazine ring that are otherwise difficult to install directly. For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 5-chloro- or 5-bromopyridazine derivatives. Similarly, the use of copper(I) cyanide (CuCN) introduces a cyano group, a versatile handle for further synthetic manipulations. masterorganicchemistry.com Iodination can be achieved by treating the diazonium salt with potassium iodide (KI), often without the need for a copper catalyst. nih.gov These transformations are classic examples of radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org

Azo Coupling: As an electrophile, the pyridazine-5-diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo dyes. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich partner attacks the terminal nitrogen of the diazonium ion. masterorganicchemistry.com For example, reacting the diazonium salt derived from a similar heterocyclic amine with 8-hydroxyquinoline (B1678124) has been shown to produce a new azo compound. numberanalytics.com The pH of the reaction medium is critical; mildly acidic to neutral conditions are typically employed to ensure the presence of both the diazonium salt and the neutral, nucleophilic coupling partner. numberanalytics.com

Table 1: Examples of Diazotization and Subsequent Reactions

Starting Material Analogue Reagents Product Type Reference

Condensation Reactions of the Amino Group

The nucleophilic 5-amino group readily participates in condensation reactions with various carbonyl compounds. A key example is the reaction with aldehydes and ketones to form imines, also known as Schiff bases (compounds containing a C=N double bond). libretexts.org This reaction is typically catalyzed by acid and is reversible. The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation and subsequent elimination of the hydroxyl group as water. libretexts.org

The amino group can also react with other carbonyl derivatives. For instance, reactions with α-haloketones can lead to the formation of fused heterocyclic systems, as seen in the reaction of 2-aminopyridine (B139424) with α-haloketones to form imidazo[1,2-a]pyridines. acs.org Similarly, condensation with acylating agents like acid chlorides or anhydrides would produce the corresponding N-acylated pyridazines. These condensation reactions are fundamental for extending the molecular framework and synthesizing more complex derivatives.

Furthermore, the amino group can react with reagents such as hydrazine (B178648) derivatives to form stable products that are useful for characterization. thermofisher.com For example, reaction with semicarbazide (B1199961) would yield a semicarbazone.

Table 2: General Condensation Reactions of the Amino Group

Reactant Product Type General Conditions Reference
Aldehyde or Ketone Imine (Schiff Base) Acid catalysis, controlled pH (~5) libretexts.org
Hydrazine Derivative (e.g., Semicarbazide) Hydrazone Derivative (e.g., Semicarbazone) Mildly acidic conditions thermofisher.com
α-Haloketone Fused Imidazole Ring System Heating in a suitable solvent acs.org

Cyclization Reactions Initiated by the Amino Group

The 5-amino group, often in conjunction with the adjacent 4-carboxylate group, is a powerful tool for constructing fused polycyclic heterocyclic systems. These intramolecular or intermolecular cyclization reactions are critical in medicinal chemistry for generating novel scaffolds.

A prominent example is the synthesis of pyridazino[4,5-b]indoles, a class of compounds with significant biological activity. researchgate.netnih.govnih.gov This can be achieved through strategies like the Fischer indole (B1671886) synthesis, where a pyridazine hydrazone derivative (formed from the 5-amino compound) is cyclized under acidic conditions. Another approach involves the condensation of the aminopyridazine with suitable indole precursors. For instance, heating ethyl indole-2-carboxylates with hydrazine hydrate (B1144303) can lead to the formation of pyridazino[4,5-b]indol-4-ones. researchgate.net

The amino group can also react with 1,3-dicarbonyl compounds, such as β-ketoesters or malonic esters, to build a new six-membered ring fused to the pyridazine core. These reactions, often catalyzed by acid, proceed via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield a pyridopyrimidine or related system.

Table 3: Examples of Cyclization Reactions to Form Fused Systems

Reaction Type Reagents Fused System Formed Reference
Fischer Indole Synthesis Analogue Phenylhydrazine (B124118) (to form hydrazone), then acid catalyst Pyridazino[4,5-b]indole researchgate.net
Condensation-Cyclization Ethyl indole-2-carboxylates, Hydrazine Hydrate Pyridazino[4,5-b]indol-4-one researchgate.netnih.gov
Condensation-Cyclization 1,3-Diketones Pyridopyrimidine derivative researchgate.net

Reactions Involving the 4-Carboxylate Functionality

Hydrolysis of the Methyl Ester to Carboxylic Acid

The methyl ester at the C-4 position can be readily hydrolyzed to the corresponding carboxylic acid, 5-aminopyridazine-4-carboxylic acid. This transformation is a fundamental step, as the resulting carboxylic acid can serve as a key intermediate for further modifications, such as amide bond formation.

Hydrolysis is typically achieved under basic conditions by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to expel a methoxide (B1231860) ion. An acidic workup is then required to protonate the resulting carboxylate salt and yield the free carboxylic acid. This method has been successfully applied to hydrolyze esters on similar heterocyclic systems. mdpi.com

Table 4: Conditions for Ester Hydrolysis

Reagent Conditions Product
NaOH(aq) or LiOH(aq) Heating/Reflux 5-Aminopyridazine-4-carboxylic acid (after acidic workup)
Trifluoroacetic Acid (TFA) Heating/Reflux 5-Aminopyridazine-4-carboxylic acid

Transesterification Reactions

Transesterification, or alcoholysis, is the process of exchanging the alkoxy group of an ester with that of another alcohol. researchgate.net For this compound, this reaction involves treating the compound with a different alcohol (e.g., ethanol, isopropanol) in the presence of an acid or base catalyst to replace the methyl group.

Acid-Catalyzed Transesterification: Protonation of the ester carbonyl by an acid catalyst (e.g., H₂SO₄, TsOH) activates it towards nucleophilic attack by the new alcohol. The reaction is reversible and is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) by-product as it forms.

Base-Catalyzed Transesterification: A strong base (e.g., sodium alkoxide corresponding to the new alcohol) deprotonates the incoming alcohol to form a more potent nucleophile. This alkoxide then attacks the ester carbonyl. This method is also reversible and requires stoichiometric amounts of base.

This reaction is particularly useful for modifying the solubility and other physicochemical properties of the molecule by introducing different alkyl groups into the ester functionality. The process is widely used in industrial applications, such as the production of biodiesel from methyl esters. ijastnet.comnih.gov

Reduction Reactions of the Ester Group

The methyl ester group can be reduced to a primary alcohol, yielding (5-aminopyridazin-4-yl)methanol. This transformation provides access to another important functional group for further synthetic elaboration. However, the choice of reducing agent must be made carefully to avoid the reduction of the pyridazine ring itself.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally effective for ester reduction but may also reduce the electron-deficient pyridazine ring. Milder reagents are often preferred for better chemoselectivity.

A common and selective method involves the use of sodium borohydride (B1222165) (NaBH₄). While NaBH₄ does not typically reduce esters on its own, its reactivity can be enhanced. One strategy is to first convert the ester's parent carboxylic acid (obtained via hydrolysis) into a mixed anhydride (B1165640) using a reagent like isobutyl chloroformate, which is then readily reduced by NaBH₄ at low temperatures. nih.govgoogle.com Another approach is the use of NaBH₄ in combination with a Lewis acid or in specific solvent systems that enhance its reducing power.

Modern methods involving catalytic hydrosilylation with silanes (e.g., PhSiH₃) in the presence of transition metal catalysts (e.g., based on manganese or ruthenium) offer a mild and efficient alternative for reducing esters and carboxylic acids to alcohols. nih.govorganic-chemistry.org

Table 5: Selected Methods for Ester Reduction to Alcohol

Reagent(s) Key Features Potential Application Reference

Amidation Reactions of the Ester Group

The ester group in this compound is susceptible to nucleophilic attack by amines, leading to the formation of the corresponding amides. This transformation is a common strategy to introduce further diversity into the molecule, often as a prelude to subsequent cyclization reactions. The direct amidation of the ester can be achieved under various conditions, typically involving heating with an amine, sometimes in the presence of a catalyst.

Alternatively, the ester can be first hydrolyzed to the corresponding carboxylic acid, 5-aminopyridazine-4-carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents. researchgate.net A notable example of an intramolecular amidation occurs upon the treatment of 5-aminopyridazine-4-carboxylic acid with benzoyl chloride in pyridine. This reaction does not yield the expected N-benzoyl derivative but instead leads to the formation of the cyclized product, 2-phenylpyridazino[4,5-d]-1,3-oxazin-4-one, a novel heterocyclic system. researchgate.net This transformation highlights the propensity of the amino and carboxyl groups to participate in intramolecular reactions.

General methods for the amidation of carboxylates often employ coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as Hünig's base (N,N-diisopropylethylamine). nih.govresearchgate.net These methods are highly efficient and can be applied to a wide range of carboxylate salts and amines, suggesting their potential applicability to this compound or its corresponding carboxylate salt. nih.govresearchgate.net Another effective coupling agent for amidation is (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be efficient for the amidation of both aromatic and aliphatic carboxylic acids with various amines under basic conditions. researchgate.net

Table 1: Examples of Amidation and Related Reactions

Starting Material Reagents and Conditions Product Reference
5-Aminopyridazine-4-carboxylic acid Benzoyl chloride, pyridine 2-Phenylpyridazino[4,5-d]-1,3-oxazin-4-one researchgate.net
General Carboxylic Acids Amines, HBTU, Hünig's base Amides nih.govresearchgate.net
General Carboxylic Acids Amines, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K2CO3, THF Amides researchgate.net

Decarboxylation Approaches

The removal of the carboxylate group from the pyridazine ring, known as decarboxylation, can be a challenging transformation. Generally, decarboxylation of heteroaromatic carboxylic acids requires forcing conditions unless the reaction is facilitated by the presence of activating groups. nih.gov For pyridinecarboxylic acids, the ease of decarboxylation is influenced by the position of the carboxyl group and the presence of other substituents. cdnsciencepub.com For instance, quinolinic acid (pyridine-2,3-dicarboxylic acid) decarboxylates more readily than picolinic acid (pyridine-2-carboxylic acid). cdnsciencepub.com

While there are no specific reports on the decarboxylation of this compound, studies on related pyridinecarboxylic acids suggest that the reaction likely proceeds through a zwitterionic intermediate where the ring nitrogen is protonated. cdnsciencepub.com This protonation enhances the electron-withdrawing nature of the ring, stabilizing the negative charge that develops on the adjacent carbon during CO2 elimination. The amino group at the 5-position of the pyridazine ring in the title compound is expected to influence the electronic properties of the ring and, consequently, the ease of decarboxylation.

In the biosynthesis of natural products, decarboxylation is a common reaction catalyzed by enzymes. nih.gov These enzymatic processes often involve cofactors like pyridoxal (B1214274) 5'-phosphate (PLP) for the decarboxylation of amino acids. nih.gov Chemical methods for decarboxylation can be harsh, but radical-mediated approaches have emerged as milder alternatives. mdpi.com For example, the photochemical decarboxylation of thioacids derived from amino acids provides a gentle method for removing the carboxyl group. mdpi.com

Tandem and Cascade Reactions Utilizing this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy in organic synthesis. The structure of this compound, with its vicinal amino and ester functionalities, makes it an ideal candidate for participating in such reaction sequences.

While specific examples starting from this compound are not extensively documented, the known reactivity of related aminopyridine and aminopyridazine derivatives allows for the postulation of potential cascade reactions. For instance, three-component cascade reactions involving 1,1-enediamines, N,N-dimethylformamide dimethyl acetal, and 1,3-dicarbonyl compounds have been developed for the synthesis of diverse 2-aminopyridine derivatives. nih.gov A similar strategy could potentially be adapted for the elaboration of the pyridazine core.

Furthermore, cascade reactions of 1,1-enediamines with vinamidinium salts have been employed to synthesize novel aryl-substituted 2-aminopyridine derivatives. researchgate.net The amino group of this compound could potentially act as a nucleophile in similar multi-component reactions, leading to complex fused heterocyclic structures in a single step.

Heterocyclic Annulation Strategies Employing this compound

One of the most significant applications of this compound and its derivatives is in the synthesis of fused heterocyclic systems through annulation reactions. The adjacent amino and carboxylate groups are perfectly positioned to react with bifunctional reagents to form a new ring fused to the pyridazine core.

A prime example is the synthesis of pyridazino[4,5-d]pyridazines. These bicyclic systems can be prepared by reacting aminopyridazine derivatives with 1,4-dicarbonyl compounds or their equivalents. asianpubs.orgtandfonline.com For instance, the reaction of 5-aminopyridazine-4-carboxylic acid with benzoyl chloride leads to a pyridazino[4,5-d]-1,3-oxazin-4-one, which is a precursor to other fused systems. researchgate.net

Another important class of fused heterocycles accessible from aminopyridazine precursors are pyrimido[4,5-d]pyridazines. The synthesis of these compounds can be achieved through various strategies, including the reaction of aminopyridazines with reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring. researchgate.netresearchgate.net For example, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with various electrophiles is a common route to pyrimido[4,5-d]pyrimidines, and analogous strategies could be envisioned starting from this compound. researchgate.net

The amino group can also be transformed into a hydrazine, which is a versatile intermediate for constructing fused pyrazole (B372694) rings. While not a direct annulation of the pyridazine ring itself, the functional group transformation enables subsequent cyclization reactions to build pyrazolo[3,4-d]pyridazine derivatives, which are of significant interest in medicinal chemistry. nih.gov

Table 2: Examples of Heterocyclic Annulation Reactions

Starting Material/Precursor Reagents and Conditions Fused Heterocyclic Product Reference
5-Aminopyridazine-4-carboxylic acid Benzoyl chloride, pyridine 2-Phenylpyridazino[4,5-d]-1,3-oxazin-4-one researchgate.net
Ninhydrin and 1,3-diones, then hydrazine NaOH, EtOH/H2O, then N2H4 Pyridazino[4,5-d]pyridazine derivatives asianpubs.org
3-Oxo-2-arylhydrazonopropanals and active methylene (B1212753) compounds, then hydrazine Acetic anhydride, then N2H4 Pyridazino[4,5-d]pyridazine derivatives tandfonline.com
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Aromatic amines, formaldehyde Pyrimido[4,5-d]pyrimidin-2,4-dione derivatives researchgate.net
5-Aminopyrazole-4-carboxylic acid derivative Acetic anhydride, then p-phenylenediamine Pyrazolo[3,4-d]pyrimidine derivative nih.gov

Spectroscopic and Analytical Characterization Methodologies for Methyl 5 Aminopyridazine 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and spatial relationships of atoms within methyl 5-aminopyridazine-4-carboxylate can be determined.

Proton NMR Techniques

Proton (¹H) NMR spectroscopy of this compound, conducted in Methanol-d4 at 400 MHz, reveals distinct signals corresponding to the different types of protons present in the molecule. nih.gov The aromatic region of the spectrum is of particular interest, displaying signals for the pyridazine (B1198779) ring protons. A singlet appearing at δ 8.90 ppm is assigned to one of the ring protons, while a doublet at δ 8.70 ppm (with a small coupling constant, J = 0.6 Hz) corresponds to the other ring proton. The downfield chemical shifts of these protons are characteristic of their location in an electron-deficient aromatic ring system. Furthermore, a sharp singlet is observed at δ 3.94 ppm, which is attributed to the three protons of the methyl ester group (-OCH₃). nih.gov The integration of these signals would confirm the presence of one, one, and three protons, respectively, consistent with the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
8.90s-1HPyridazine-H
8.70d0.61HPyridazine-H
3.94s-3H-OCH₃

Data obtained from a 400 MHz spectrum in Methanol-d4. nih.gov

Carbon-13 NMR Techniques

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 170
C3, C6 (Pyridazine Ring)140 - 160
C4, C5 (Pyridazine Ring)120 - 150
-OCH₃ (Ester)50 - 55

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling between the two pyridazine ring protons, confirming their adjacent positions if a cross-peak is observed. The absence of other correlations would support the isolated nature of the methyl and amino protons.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the pyridazine ring carbons that bear protons and the methyl carbon of the ester group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic pyridazine ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would be slightly lower, in the 2850-2960 cm⁻¹ range. A strong absorption band corresponding to the C=O stretching of the ester group is expected in the region of 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would likely produce a series of bands in the 1400-1600 cm⁻¹ region. Finally, the C-O stretching of the ester group would be visible between 1100 and 1300 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3500 (two bands)
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (Methyl)Stretch2850 - 2960
Ester (C=O)Stretch1700 - 1730
Aromatic C=C/C=NStretch1400 - 1600
Ester (C-O)Stretch1100 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition, which can confirm the molecular formula as C₆H₇N₃O₂. The expected fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a prominent peak at m/z [M-31]. Another potential fragmentation pathway could be the loss of the entire ester group as a carbomethoxy radical (·COOCH₃), resulting in a peak at m/z [M-59]. Further fragmentation of the pyridazine ring would also be expected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves to separate the compound from volatile impurities and to provide information on its molecular weight and fragmentation pattern, which aids in structural confirmation.

For a compound like this compound to be analyzed by GC-MS, it must be thermally stable and sufficiently volatile. The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.

The mass spectrometer ionizes the eluted compound, most commonly through electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion peak (M+) and a series of fragment ion peaks. This fragmentation pattern is a unique fingerprint of the molecule. For related pyridazine derivatives, mass spectrometry is a key tool for confirming their synthesis and structure. liberty.edu

It is important to note that some complex nitrogen-containing heterocycles can be prone to thermal degradation in the GC inlet, which may necessitate derivatization to improve volatility and stability. nist.gov

Table 1: Illustrative GC-MS Parameters for Analysis of a Related Heterocyclic Compound

ParameterValue
Column 5% Phenyl Polymethylsiloxane
Inlet Temperature 300 °C
Carrier Gas Helium
Temperature Program Initial 50 °C (1 min), ramp 10 °C/min to 320 °C (hold 2 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-600

This table presents typical parameters used for the GC-MS analysis of related heterocyclic compounds and serves as a general guideline. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of compounds that are not suitable for GC-MS due to low volatility or thermal instability. This compound, with its polar functional groups, is well-suited for LC-MS analysis. This technique is crucial for both qualitative and quantitative analysis, as well as for the identification of impurities and degradation products.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The compound is separated on a chromatographic column, typically a reversed-phase column such as a C18, based on its polarity. The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate, is optimized to achieve good separation. nih.gov

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS or MSn) can be employed to induce fragmentation of the parent ion, providing further structural information. nih.gov

While specific LC-MS data for this compound is scarce, studies on related aminopyridine and pyridazine derivatives demonstrate the utility of this technique. For instance, LC-MS has been used to study the structure and purity of pyridine (B92270)/quinoline derivatives bearing an imidazole/benzimidazole moiety. researchgate.net In such studies, the molecular ion is often the base peak, and fragmentation patterns can help elucidate the structure. researchgate.net

Table 2: Representative LC-MS Parameters for Analysis of Aminopyridine Derivatives

ParameterDescription
Column Reversed-phase C18
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Full scan and product ion scan (MS/MS)

This table provides a general set of parameters for the LC-MS analysis of related aminopyridine compounds. nih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This data is then used to calculate the empirical formula of the compound, which is the simplest whole-number ratio of atoms present.

The theoretical elemental composition of this compound (C₆H₇N₃O₂) is:

Carbon (C): 47.68%

Hydrogen (H): 4.67%

Nitrogen (N): 27.80%

Oxygen (O): 20.85% (often determined by difference)

In practice, a small, precisely weighed sample of the purified compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by various detection methods. The experimental percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and purity.

For example, in the synthesis of other pyridazine derivatives, elemental analysis is routinely used to confirm the successful synthesis and purity of the target compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

While the crystal structure of this compound is not publicly available, the structures of several related pyridazine derivatives have been reported. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile has been determined, revealing details about the planarity of the pyridazine ring and intermolecular interactions. growingscience.com Similarly, crystal structures of copper(II) complexes with pyridazine carboxylate derivatives have been elucidated, providing insight into the coordination chemistry of this class of compounds. nih.gov These studies show that the pyridazine ring can participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. growingscience.comnih.gov

Table 3: Illustrative Crystallographic Data for a Related Pyridazine Derivative

ParameterExample Value for a Related Compound
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.817(3) Å, b = 13.533(10) Å, c = 19.607(15) Å, β = 93.401(10)°
Key Interactions Intermolecular hydrogen bonding

This table presents example crystallographic data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile to illustrate the type of information obtained from X-ray crystallography. growingscience.com

Chromatographic Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent).

For purity assessment, a reversed-phase HPLC method is typically developed. The compound is dissolved in a suitable solvent and injected onto a C18 column. A mobile phase, commonly a mixture of water and acetonitrile or methanol, is used to elute the compound. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the main compound from any impurities. Detection is usually performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance.

The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. HPLC methods for the analysis of aminopyridines have been developed, often using reversed-phase columns with mobile phases containing buffers and organic modifiers. ptfarm.pl The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Table 4: General HPLC Conditions for Purity Analysis of Aminopyridine Derivatives

ParameterDescription
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A: Phosphate buffer; B: Acetonitrile (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

This table outlines typical HPLC conditions that could be adapted for the purity assessment of this compound. ptfarm.pl

Gas Chromatography (GC) can be used to assess the purity of this compound, provided the compound and its potential impurities are volatile and thermally stable. The principles are similar to those of GC-MS, but the primary goal here is to quantify the purity rather than identify the structure.

A sample is injected into the GC, where it is vaporized and separated on a capillary column. A Flame Ionization Detector (FID) is commonly used for purity assessment due to its high sensitivity and wide linear range for organic compounds. The detector response is proportional to the mass of the carbon-containing analyte.

The purity is calculated from the peak area of the main component relative to the total peak area of all components in the chromatogram. As with GC-MS, derivatization may be necessary if the compound has poor volatility or thermal stability. nist.gov The development of a GC method for a specific compound involves optimizing parameters such as the column type, temperature program, and gas flow rates to achieve good resolution between the main peak and any impurity peaks. mdpi.com

Spectrophotometric Quantification Methods

Spectrophotometric methods, particularly UV-Vis spectroscopy, are common for the quantification of organic compounds containing chromophores. The pyridazine ring, being an aromatic heterocycle, is expected to exhibit characteristic absorbance in the UV region. A quantitative method would typically involve the following steps:

Determination of Wavelength of Maximum Absorbance (λmax): A solution of this compound in a suitable non-absorbing solvent (e.g., ethanol, methanol, or acetonitrile) would be scanned across a range of UV wavelengths to identify the λmax. This wavelength provides the highest sensitivity for measurement.

Calibration Curve Generation: A series of standard solutions with known concentrations of the compound would be prepared. The absorbance of each standard at the predetermined λmax would be measured. A calibration curve would then be constructed by plotting absorbance versus concentration.

Validation of the Method: The developed method would undergo validation according to established guidelines (e.g., ICH). This would involve assessing parameters such as:

Linearity and Range: Demonstrating a direct proportionality between absorbance and concentration over a specific range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of scatter between a series of measurements.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Without experimental data from peer-reviewed studies, a specific data table for the spectrophotometric quantification of this compound cannot be compiled. For reference, a hypothetical data table illustrating the kind of information that would be generated from such a study is presented below.

Hypothetical Data for a Validated UV-Vis Spectrophotometric Method

Parameter Value
Solvent Methanol
λmax Data not available
Linearity Range (µg/mL) Data not available
Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Data not available
Correlation Coefficient (r²) Data not available
Limit of Detection (LOD) (µg/mL) Data not available

| Limit of Quantitation (LOQ) (µg/mL) | Data not available |

Further research would be required to develop and validate a specific and reliable spectrophotometric method for the quantification of this compound.

Computational and Theoretical Studies of Methyl 5 Aminopyridazine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed examination of a molecule's electronic distribution and properties. These methods can predict molecular geometries, energies, and various spectroscopic parameters.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. The B3LYP hybrid functional is a commonly employed method that has been shown to provide reliable results for organic molecules. mostwiedzy.pl

DFT calculations can be used to determine a variety of electronic properties. The table below shows calculated electronic properties for the parent pyridazine (B1198779) molecule, which serves as a foundational structure for methyl 5-aminopyridazine-4-carboxylate.

Table 1: Calculated Electronic Properties of Pyridazine using DFT (B3LYP/6-31(d,p))
PropertyCalculated ValueReference
Total Energy (a.u.)-245.38 researchgate.net
Dipole Moment (Debye)4.67 researchgate.net
Ionization Potential (eV)9.78 researchgate.net
Electron Affinity (eV)-0.45 researchgate.net

Ab Initio Calculations

Ab initio (from first principles) calculations are another class of quantum chemical methods that solve the Schrödinger equation without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, they can offer very high accuracy.

In the context of drug design and molecular recognition, ab initio molecular orbital calculations have been performed on simplified models of molecules that incorporate the pyridazine scaffold, similar to this compound. researchgate.netsphinxsai.com These calculations are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for a molecule's biological activity. For this compound, ab initio methods could be used to precisely model the geometry and electronic properties, providing a benchmark for DFT results.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. wikipedia.org

The table below presents the HOMO, LUMO, and HOMO-LUMO gap energies for pyridazine as a reference.

Table 2: Calculated Frontier Orbital Energies of Pyridazine (B3LYP/6-31(d,p))
OrbitalEnergy (eV)Reference
HOMO-7.35 researchgate.net
LUMO-0.57 researchgate.net
HOMO-LUMO Gap6.78 researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface, or energy landscape, maps the energy of the molecule as a function of its geometry, with minima corresponding to stable conformers.

Computational methods, such as DFT, can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. This allows for the identification of the lowest energy conformers and the energy barriers between them. Understanding the preferred conformation is crucial, as it often corresponds to the bioactive conformation when the molecule binds to a biological target. Studies on similarly substituted aromatic and heteroaromatic systems have demonstrated the power of computational conformational analysis in predicting molecular shape and dynamics. mdpi.comresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone. It can be used to map out the entire reaction pathway, including the structures of reactants, products, intermediates, and, crucially, transition states.

Transition State Identification

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Identifying the structure and energy of the transition state is key to understanding the kinetics of a reaction, as the energy of the transition state determines the activation energy.

This compound is utilized as an intermediate in the synthesis of more complex molecules. researchgate.net For example, it undergoes reactions where the amino group acts as a nucleophile. Computational modeling could be employed to study the mechanism of such a reaction. By calculating the energies of the reactants, proposed intermediates, and products, and by searching for the transition state structures connecting them, a detailed reaction profile can be constructed. Frequency calculations are then performed to confirm that a located stationary point is indeed a true transition state, characterized by a single imaginary frequency.

While specific computational studies on the reaction mechanisms of this compound are not readily found, the general reactivity of pyridazines has been investigated. For instance, studies on the amination of halogenated pyridazines have explored different mechanistic pathways, such as SN(AE) and cine-substitution. wur.nl Computational modeling of these types of reactions for this compound could clarify the role of the substituents in directing the reaction and influencing the activation barriers.

Applications of Methyl 5 Aminopyridazine 4 Carboxylate As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The unique arrangement of functional groups in methyl 5-aminopyridazine-4-carboxylate allows for its elaboration into more complex fused heterocyclic structures. The amino group can act as a nucleophile, while the ester functionality can be involved in cyclization reactions, often after modification.

Fusion with Other Ring Systems (e.g., Pyrazolo-, Thiazolo-, Triazolo-pyridazines)

The synthesis of fused pyridazine (B1198779) systems is an area of significant interest due to the diverse biological activities exhibited by these compounds. While direct examples of the use of this compound in the synthesis of pyrazolo-, thiazolo-, and triazolo-pyridazines are not extensively documented in the literature, the general synthetic strategies for these systems suggest its potential as a precursor.

Pyrazolopyridazines: The synthesis of pyrazolopyridazines often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. In a hypothetical pathway, the amino group of this compound could be diazotized and subsequently reduced to a hydrazine. This hydrazine derivative could then undergo intramolecular cyclization with the adjacent ester group, or an intermolecular reaction with a suitable partner, to form a pyrazolopyridazine ring system.

Thiazolopyridazines: The construction of the thiazole (B1198619) ring onto a pyridazine core typically involves the reaction of an α-haloketone with a thioamide or the reaction of a compound containing an amino and a thiol group with a suitable electrophile. For instance, the amino group of this compound could be transformed into a thioamide, which could then react with an α-haloketone to form a thiazolopyridazine.

Triazolopyridazines: The formation of a triazole ring fused to a pyridazine can be achieved through various methods, including the cyclization of a hydrazinopyridazine with a one-carbon synthon. Analogous to the pyrazolopyridazine synthesis, conversion of the amino group of this compound to a hydrazine would be the initial step. Subsequent reaction with reagents like formic acid or cyanogen (B1215507) bromide could lead to the formation of the triazolopyridazine scaffold. The synthesis of various triazolo[4,3-b]pyridazine-3-carboxylic acids has been reported, highlighting the interest in this class of compounds. beilstein-journals.org

The following table summarizes hypothetical synthetic pathways for the fusion of different heterocyclic rings onto the pyridazine core starting from this compound.

Target HeterocycleHypothetical Key Intermediate from this compoundPotential Co-reactant
Pyrazolopyridazine5-Hydrazinopyridazine-4-carboxylic acid methyl ester- (intramolecular) or β-diketone (intermolecular)
Thiazolopyridazine5-Thioureidopyridazine-4-carboxylic acid methyl esterα-Haloketone
Triazolopyridazine5-Hydrazinopyridazine-4-carboxylic acid methyl esterFormic acid, Cyanogen bromide

Construction of Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic compounds containing the pyridazine moiety is an area of growing interest. While specific examples detailing the use of this compound for this purpose are scarce, general synthetic strategies for pyrido[3,4-c]pyridazines and other polycyclic systems can provide insights into its potential applications. mdpi.comresearchgate.net The functional groups on this compound offer handles for annulation reactions to build additional rings. For example, the amino group could be utilized in condensation reactions with dicarbonyl compounds, followed by cyclization to form a new six-membered ring fused to the pyridazine core.

Building Block for Advanced Organic Materials

The pyridazine core is known to be a part of various functional organic materials. The electron-deficient nature of the pyridazine ring, coupled with the potential for functionalization, makes it an attractive component in the design of materials with specific electronic and photophysical properties.

Development of Organic Semiconductors

Pyridazine-containing compounds have been investigated as organic heterocyclic aromatic semiconductors. liberty.edu The planar structure and the presence of nitrogen atoms in the pyridazine ring can influence the molecular packing and electronic properties of the resulting materials. While the direct use of this compound in organic semiconductors is not widely reported, it could serve as a valuable building block. The amino and ester groups can be used to introduce various substituents to tune the electronic properties, such as the HOMO and LUMO energy levels, which are crucial for semiconductor performance. For instance, the amino group could be used in condensation reactions to form larger conjugated systems, a common strategy in the design of organic semiconductors.

Synthesis of Photoactive Materials

Aminopyridine derivatives have been explored for their fluorescent properties and their potential use in photoactive materials. researchgate.net The combination of the pyridazine ring with an amino group in this compound suggests that it could be a precursor for photoactive compounds. The amino group can act as an electron-donating group, which, in conjunction with the electron-withdrawing pyridazine ring, can lead to intramolecular charge transfer (ICT) characteristics, often associated with fluorescence. Further modification of the molecule, for example, by extending the conjugation through reactions at the amino or ester group, could lead to materials with tailored photophysical properties for applications in sensors or light-emitting devices.

Preparation of Ligands for Coordination Chemistry

Pyridazine and its derivatives, particularly those containing carboxylic acid functionalities, are known to act as effective ligands in coordination chemistry, forming stable complexes with various metal ions. researchgate.netmdpi.comtandfonline.comnih.gov this compound can be readily hydrolyzed to 5-aminopyridazine-4-carboxylic acid. researchgate.net This carboxylic acid derivative possesses two potential coordination sites: the nitrogen atoms of the pyridazine ring and the carboxylate group. This allows it to act as a bidentate or bridging ligand, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs). The amino group can also be a site for further functionalization to create more complex multidentate ligands. The resulting metal complexes could have interesting properties, such as catalytic activity, luminescence, or magnetic properties.

The table below summarizes the potential of 5-aminopyridazine-4-carboxylic acid (derived from this compound) as a ligand in coordination chemistry.

LigandPotential Coordination ModesPotential Metal IonsPotential Applications of Complexes
5-Aminopyridazine-4-carboxylic acidBidentate (N, O), BridgingTransition metals (e.g., Cu, Ru, Zn), LanthanidesCatalysis, Luminescent materials, Magnetic materials

Role in the Generation of Complex Natural Product Analogs

The structural framework of this compound provides a unique scaffold for the synthesis of analogs of natural products, particularly those containing heterocyclic cores. While direct applications in the total synthesis of complex natural products are not extensively documented, its utility lies in the generation of "natural product-like" molecules. nih.gov These are compounds that mimic the structural complexity and biological relevance of natural products. The pyridazine moiety itself is found in a few natural compounds, such as Azamerone, which was isolated from a marine-derived bacterium. lifechemicals.com

The amino and carboxylate functionalities of this compound serve as handles for diversification, allowing chemists to introduce various substituents and build upon the core structure. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to form fused heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can participate in reactions such as the Claisen condensation.

A key strategy in drug discovery is the synthesis of analogs of known bioactive natural products to improve their pharmacological properties. For example, by using this compound as a starting point, it is conceivable to construct analogs of pharmacologically active compounds that feature a diazine core. The synthesis of such analogs often involves multi-step sequences where the pyridazine ring is modified or fused with other rings to create novel molecular architectures that can be screened for biological activity.

Application in Combinatorial Chemistry and Library Synthesis

The structure of this compound is well-suited for its use in combinatorial chemistry and the generation of compound libraries for high-throughput screening. lifechemicals.comnih.gov Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, and this pyridazine derivative provides an excellent starting scaffold. nih.govmdpi.comnih.gov The presence of two distinct functional groups allows for the systematic introduction of a wide variety of building blocks, leading to a large number of unique compounds from a single starting material.

Multicomponent reactions (MCRs) are a powerful tool in combinatorial synthesis, and aminopyridazine esters can be valuable substrates in such reactions. mdpi.comresearchgate.net For example, the amino group can react with an aldehyde and an isocyanide in a Ugi-type reaction, or with a β-dicarbonyl compound and an aldehyde in a Hantzsch-type synthesis to produce highly functionalized heterocyclic systems. These reactions are often performed in a parallel synthesis format, allowing for the rapid generation of a library of related compounds.

The general strategy for library synthesis using this compound would involve the derivatization of its functional groups. For instance, a library of amides can be created by reacting the amino group with a diverse set of carboxylic acids. Subsequently, the ester group could be hydrolyzed and coupled with a library of amines. This two-dimensional diversification approach can quickly generate a large and diverse set of molecules. Such libraries are invaluable in the search for new drug candidates and biological probes. nih.govresearchgate.net

Table 1: Potential Library Generation from this compound

Reaction SiteReagent TypeResulting Functional Group
5-Amino groupCarboxylic acids/Acid chloridesAmide
5-Amino groupAldehydes/Ketones (reductive amination)Secondary/Tertiary Amine
5-Amino groupSulfonyl chloridesSulfonamide
4-Carboxylate groupAmines (after hydrolysis)Amide
4-Carboxylate groupAlcohols (transesterification)Ester

Utility in Catalyst Design and Development

Pyridazine derivatives are known to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. lifechemicals.com The nitrogen atoms of the pyridazine ring possess lone pairs of electrons that can coordinate to metal centers. This compound, with its additional amino and carboxylate groups, can act as a multidentate ligand, potentially leading to the formation of highly stable and catalytically active metal complexes.

The design of new catalysts often involves the synthesis of novel ligands that can fine-tune the electronic and steric properties of the metal center. The derivatization of this compound allows for the systematic modification of the ligand environment. For example, the amino group can be functionalized with different substituents to modulate the ligand's steric bulk and electronic properties. Similarly, the carboxylate group can be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse.

While specific examples of catalysts derived directly from this compound are not prevalent in the literature, the synthesis of copper(II) complexes with other pyridazine carboxyl derivatives has been reported. tandfonline.com These complexes have shown promise in photocatalysis. tandfonline.com This suggests that metal complexes of this compound and its derivatives could also exhibit interesting catalytic properties. Ruthenium complexes with pyridazine-3-carboxylic acid have also been synthesized and studied for their anti-biofilm activity, highlighting the potential for pyridazine-based ligands in developing metallodrugs with catalytic modes of action. nih.gov The development of new pyridine-based carboxylation methods using CO2 and copper catalysis further underscores the importance of such scaffolds in catalytic transformations. chemistryviews.org

Table 2: Potential Metal Complexes with this compound as a Ligand

Metal IonPotential Coordination SitesPotential Catalytic Application
Copper (Cu)Ring Nitrogens, Amino Nitrogen, Carbonyl OxygenOxidation, C-H activation, Photocatalysis
Palladium (Pd)Ring Nitrogens, Amino NitrogenCross-coupling reactions
Ruthenium (Ru)Ring Nitrogens, Amino Nitrogen, Carbonyl OxygenHydrogenation, Transfer hydrogenation
Rhodium (Rh)Ring Nitrogens, Amino NitrogenHydroformylation, Asymmetric catalysis

Future Research Directions and Unexplored Avenues for Methyl 5 Aminopyridazine 4 Carboxylate

Development of Asymmetric Synthesis Methodologies

Currently, there is a noticeable gap in the literature regarding the asymmetric synthesis of pyridazine (B1198779) derivatives, including methyl 5-aminopyridazine-4-carboxylate. The development of enantiomerically pure pyridazine-based compounds is crucial, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. Future research could focus on establishing stereocenters in the pyridazine ring or its substituents.

Potential strategies could involve:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the pyridazine ring.

Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in the ring-forming or functionalization steps. A practical asymmetric synthesis for a novel aminopiperidine-fused imidazopyridine, for instance, has been developed utilizing a chiral nitro diester in a three-component cascade coupling. acsgcipr.org

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

The successful development of such methodologies would provide access to a wider range of chiral pyridazine-based compounds for biological screening and other applications.

Investigation of Mechanistic Pathways for Novel Transformations

A deeper understanding of the reaction mechanisms involving this compound can pave the way for the discovery of novel chemical transformations. The interplay between the amino and carboxylate groups, along with the adjacent nitrogen atoms of the pyridazine ring, can lead to unique reactivity.

Future mechanistic studies could explore:

Photochemical Reactions: The photochemistry of pyridazine N-oxides has been shown to yield 1H-pyrazoles through a ring-opening mechanism. nih.govacs.orgacs.org Investigating the photochemical behavior of this compound could lead to novel ring systems.

Metal-Catalyzed Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are established for functionalizing pyridazines, a detailed mechanistic investigation of these reactions on the specific substrate this compound could optimize reaction conditions and expand the scope of compatible coupling partners. acs.orgnih.gov

Ring-Contraction and Ring-Expansion Reactions: Some pyridazine derivatives have been observed to undergo surprising ring contractions and other rearrangements. researchgate.net A systematic study of the conditions that promote such transformations for the title compound could yield novel heterocyclic scaffolds.

Computational studies, in conjunction with experimental work, would be invaluable in elucidating these mechanistic pathways.

Exploration of Sustainable Synthetic Routes

Modern organic synthesis places a strong emphasis on sustainability. Future research should aim to develop more environmentally friendly methods for the synthesis of this compound and its derivatives. A known facile synthesis of the parent compound, 5-aminopyridazine-4-carboxylic acid, involves a Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid, which is derived from pyridazine-4,5-dicarboxylic acid. researchgate.net

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or bio-based solvents. The use of eucalyptol (B1671775) as a green solvent has been reported for the multicomponent synthesis of related imidazo[1,2-b]pyridazines. researchgate.net

Catalytic Methods: Developing highly efficient catalytic systems to minimize waste and energy consumption. This includes the use of reusable catalysts. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a key principle of green chemistry. acsgcipr.org

Metal-Free Reactions: Exploring metal-free reaction conditions to avoid the use of toxic and expensive heavy metals. A metal-free, neutral condition approach has been developed for the synthesis of 6-aryl-pyridazin-3-amines. organic-chemistry.org

Integration into Flow Chemistry Systems

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound and its derivatives into continuous flow systems is a promising area for future research. Although direct application to this specific compound is not yet reported, flow chemistry has been successfully used for the synthesis of other nitrogen-containing heterocycles like pyrazoles and pyrazolopyridines. mdpi.com

Future work could focus on:

Developing Flow-Based Syntheses: Adapting existing batch syntheses or developing new routes specifically designed for flow reactors.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to streamline the manufacturing process.

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow process without isolating intermediates.

The implementation of flow chemistry could significantly enhance the efficiency and safety of producing pyridazine-based compounds on an industrial scale.

Advanced Material Science Applications

The unique electronic properties of the pyridazine ring suggest that this compound and its derivatives could have applications in material science. Pyridazine-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. liberty.edu

Future research could explore the synthesis and characterization of:

Conducting Polymers: Polymerizing functionalized pyridazines to create novel conducting materials.

Organic Semiconductors: Investigating the semiconductor properties of pyridazine derivatives for applications in organic electronics. liberty.edu

Luminescent Materials: Designing pyridazine-based compounds with tailored photophysical properties for use in sensors and imaging agents.

The following table outlines potential material science applications for pyridazine derivatives:

Application AreaPotential Role of Pyridazine Derivatives
Organic ElectronicsAs components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Corrosion InhibitionAs protective coatings for metals and alloys.
Luminescent ProbesFor sensing and bio-imaging applications.

Multi-component Reactions and Convergent Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in organic synthesis. acsgcipr.org Developing MCRs for the synthesis of complex molecules derived from this compound is a key area for future exploration.

Future research could focus on:

Novel MCRs: Designing new MCRs that utilize this compound as a key building block. Ultrasound-promoted MCRs have been used for the synthesis of pyridazinones. researchgate.net

Convergent Synthesis: Employing convergent strategies where complex fragments are synthesized separately and then combined in the final steps. This approach is often more efficient than linear syntheses for the preparation of complex target molecules.

Diversity-Oriented Synthesis: Using MCRs and other efficient reactions to rapidly generate large libraries of diverse pyridazine derivatives for high-throughput screening in drug discovery and other fields.

The development of such strategies would significantly accelerate the discovery of new pyridazine-based compounds with valuable properties.

Q & A

Basic: What synthetic methodologies are most effective for producing methyl 5-aminopyridazine-4-carboxylate with high purity?

Answer:
The synthesis typically involves cyclocondensation of precursors (e.g., β-keto esters with hydrazines) followed by regioselective functionalization. Critical steps include:

  • Cyclocondensation: Optimizing stoichiometry and temperature to favor pyridazine ring formation.
  • Amino Group Protection: Using tert-butoxycarbonyl (Boc) or other protective groups to prevent side reactions.
  • Esterification: Selective methylation of the carboxylate group under mild alkaline conditions.
    Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography ensures high purity (>95%). Yield optimization requires careful control of reaction time and pH .

Advanced: How can researchers resolve discrepancies between computed and experimental 13C^{13}\text{C}13C NMR chemical shifts for this compound?

Answer:
Discrepancies often arise from tautomerism, solvent effects, or hydrogen bonding. Methodological strategies include:

  • Tautomer Analysis: Use 2D NMR (HSQC, HMBC) to identify dominant tautomeric forms in solution.
  • DFT Calculations: Perform solvent-modeled DFT (e.g., B3LYP/6-311+G(d,p)) to predict shifts, accounting for implicit solvent effects.
  • X-ray Validation: Compare experimental crystal structures (via SHELXL refinement) with computed geometries to identify conformational biases .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR: Identify substituent patterns (e.g., NH2_2 at C5, COOCH3_3 at C4) and confirm regiochemistry.
  • IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm1^{-1}) and NH2_2 stretching (~3350 cm1^{-1}).
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+^+) and fragmentation pathways.
    Cross-validate with computational spectra (e.g., Gaussian) for ambiguous peaks .

Advanced: How does the hydrogen-bonding network in this compound crystals influence its stability and solubility?

Answer:
Hydrogen bonding (e.g., N–H⋯O=C interactions) dictates crystal packing and stability. To analyze:

  • Graph Set Theory: Classify H-bond motifs (e.g., R22(8)R_2^2(8) rings) using crystallographic data.
  • Solubility Prediction: Correlate H-bond density with solubility in polar solvents (e.g., DMSO vs. hexane).
  • Thermal Analysis: DSC/TGA to assess melting points and decomposition linked to H-bond strength .

Basic: What purity assessment protocols are recommended for this compound?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.
  • Elemental Analysis: Validate C, H, N composition within ±0.3% of theoretical values.
  • TLC: Monitor reaction progress with silica plates (ethyl acetate/hexane, 3:7) .

Advanced: How can regioselectivity in electrophilic substitution reactions of this compound be experimentally determined?

Answer:

  • Isotopic Labeling: Introduce 15N^{15}\text{N} or 13C^{13}\text{C} at specific positions to track substitution sites via NMR.
  • Kinetic Studies: Compare reaction rates under varying conditions (e.g., acid catalysis vs. thermal activation).
  • X-ray Photoelectron Spectroscopy (XPS): Analyze electron density shifts at reactive sites .

Basic: What computational tools are suitable for modeling the reactivity of this compound?

Answer:

  • DFT (Gaussian, ORCA): Calculate Fukui indices to identify nucleophilic (C3) and electrophilic (C6) sites.
  • Molecular Dynamics (MD): Simulate solvation effects on reaction pathways.
  • Docking Studies (AutoDock): Predict binding affinities with biological targets (e.g., enzymes) .

Advanced: How can crystallographic data resolve ambiguities in the protonation state of this compound?

Answer:

  • pH-Dependent Crystallography: Grow crystals at varying pH (2–12) and refine structures using SHELXL.
  • Electron Density Maps: Analyze residual density near NH2_2/COOH groups to confirm protonation.
  • Validation Tools: Check CIF files with checkCIF/PLATON to flag geometry outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.